4-aminotetrahydro-2H-thiopyran-4-carbonitrile
Overview
Description
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is an organic compound with the molecular formula C6H10N2S. It is a derivative of thiopyran, a sulfur-containing heterocyclic compound.
Scientific Research Applications
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile typically involves the reaction of tetrahydro-2H-thiopyran-4-carbonitrile with ammonia or an amine under specific conditions. One common method is the aminolysis of tetrahydro-2H-thiopyran-4-carbonitrile using ammonia gas or an aqueous ammonia solution .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminolysis reactions, where the starting material is reacted with ammonia in the presence of a catalyst to increase the reaction rate and yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure optimal conversion .
Chemical Reactions Analysis
Types of Reactions
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted thiopyran derivatives.
Mechanism of Action
The mechanism of action of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiopyran ring can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydro-2H-pyran-4-carbonitrile: A similar compound with an oxygen atom in place of sulfur.
4-Aminotetrahydro-2H-thiopyran-4-carboxamide: A derivative with a carboxamide group instead of a nitrile group.
Uniqueness
4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is unique due to its sulfur-containing thiopyran ring, which imparts distinct chemical and biological properties. The presence of sulfur can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug design and organic synthesis .
Properties
IUPAC Name |
4-aminothiane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWPCNCIUAEHBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578583 | |
Record name | 4-Aminothiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50289-20-8 | |
Record name | 4-Amino-4-cyanotetrahydrothiopyran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50289-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminothiane-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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